Z-Arg(NO2)-pNA

Description

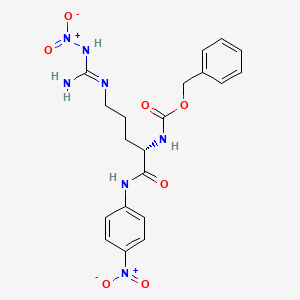

Structure

3D Structure

Properties

Molecular Formula |

C20H23N7O7 |

|---|---|

Molecular Weight |

473.4 g/mol |

IUPAC Name |

benzyl N-[(2S)-5-[[amino(nitramido)methylidene]amino]-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C20H23N7O7/c21-19(25-27(32)33)22-12-4-7-17(24-20(29)34-13-14-5-2-1-3-6-14)18(28)23-15-8-10-16(11-9-15)26(30)31/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,23,28)(H,24,29)(H3,21,22,25)/t17-/m0/s1 |

InChI Key |

YXSUFMQQJVVWRC-KRWDZBQOSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

sequence |

X |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: Z-Arg(NO2)-pNA Mechanism & Application Profile

The following technical guide details the structural and functional characteristics of Z-Arg(NO2)-pNA , distinguishing its role as a synthetic precursor/specificity probe from its active substrate counterpart, Z-Arg-pNA.

Executive Summary

Z-Arg(NO2)-pNA (

-

Synthetic Precursor: It is the stable, protected intermediate used to synthesize the active chromogenic substrate Z-Arg-pNA .

-

Specificity Control (Negative Probe): Due to the nitro-group modification on the arginine guanidine moiety, it acts as a "masked" arginine. It effectively tests the charge-specificity of trypsin-like serine proteases, which require a cationic side chain for recognition.

This guide delineates the mechanism by which the nitro group (

Molecular Architecture & Physicochemical Properties

To understand the mechanism (or lack thereof), one must deconstruct the three functional domains of the molecule.

| Domain | Component | Chemical Function | Biological Consequence |

| N-Terminus | Z- (Cbz) | Benzyloxycarbonyl protecting group. | Increases lipophilicity; mimics the peptide backbone (P2/P3 subsites). |

| Core (P1) | Arg(NO | Critical: The nitro group is electron-withdrawing, reducing the guanidine pKa from ~12.5 to neutral/acidic. | |

| C-Terminus | -pNA | para-Nitroaniline.[1] | Chromogenic reporter. Upon cleavage, releases yellow signal (Abs 405 nm). |

The "Charge-Masking" Effect

In a standard Arginine residue, the guanidinium group is positively charged at physiological pH (pH 7.4), allowing it to form a critical salt bridge with the aspartic acid residue (e.g., Asp189 in Trypsin) in the enzyme's S1 specificity pocket.

In Z-Arg(NO2)-pNA , the nitro group delocalizes the lone pair electrons of the nitrogen atoms.

-

Result: The side chain becomes neutral and sterically bulky.

-

Mechanistic Impact: The "Lock and Key" mechanism is disrupted. The enzyme cannot anchor the substrate, preventing the catalytic triad from aligning with the scissile amide bond.

Mechanism of Action: The "Rejected Substrate" Model

Unlike standard substrates that are designed to be cleaved, the mechanism of action for Z-Arg(NO2)-pNA in a biological assay is defined by its resistance to hydrolysis .[2] This makes it an invaluable tool for validating enzyme specificity.

Comparative Pathway Analysis (Active vs. Protected)

The following diagram illustrates why Z-Arg-pNA is cleaved while Z-Arg(NO2)-pNA remains intact.

Figure 1: Mechanistic divergence between the active substrate and the nitro-protected probe. The absence of positive charge on the Arg(NO2) moiety prevents S1 pocket engagement.

Chemical Activation (Synthesis Context)

If your goal is to measure enzyme activity, Z-Arg(NO2)-pNA must be converted to Z-Arg-pNA. This is a chemical reduction process, not an enzymatic one.

-

Reaction: Catalytic Hydrogenation (

, Pd/C). -

Mechanism: The

bond is cleaved, restoring the -

Outcome: The molecule regains its positive charge and becomes a viable substrate for Trypsin, Papain, and Cathepsin B.

Experimental Protocols

Protocol A: Specificity Validation (Negative Control)

Use this protocol to prove that your protease requires a positively charged Arginine at P1 and does not cleave neutral analogs.

Reagents:

-

Control Probe: Z-Arg(NO2)-pNA (Stock: 10 mM in DMSO).

-

Active Substrate: Z-Arg-pNA (Stock: 10 mM in DMSO).

-

Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM CaCl

.

Workflow:

-

Blanking: Set spectrophotometer to 405 nm.

-

Preparation: In a microplate, add 10 µL of Control Probe to Wells A1-A3. Add 10 µL of Active Substrate to Wells B1-B3.

-

Dilution: Add 180 µL of Buffer to all wells.

-

Initiation: Add 10 µL of Enzyme (e.g., Trypsin, 1 µg/mL) to all wells.

-

Monitoring: Measure Absorbance (OD405) every 30 seconds for 10 minutes.

Data Interpretation:

-

Active Substrate: Linear increase in OD405 (Yellow color develops).

-

Control Probe (Z-Arg(NO2)-pNA): Flatline (No color change).

-

Note: If hydrolysis occurs, your enzyme may have chymotrypsin-like activity (cleaving hydrophobic residues) or non-specific esterase activity.

-

Protocol B: Solubility & Handling

Z-Arg(NO2)-pNA is significantly more hydrophobic than Z-Arg-pNA due to the nitro group.

-

Solvent: Dissolve strictly in organic solvents (DMSO or DMF) first. Do not attempt to dissolve directly in aqueous buffer.

-

Stability: The nitro-guanidine bond is stable at room temperature but can degrade under strong alkaline conditions (pH > 10).

Troubleshooting & FAQ

Q: I bought Z-Arg(NO2)-pNA to test for Trypsin, but I see no signal. Why? A: This is the expected result. You likely purchased the protected precursor (CAS 29028-60-2) instead of the active substrate (Z-Arg-pNA). The nitro group prevents Trypsin binding. You must use Z-Arg-pNA (often sold as Z-Arg-pNA·HCl) for activity assays.

Q: Can any enzyme cleave Z-Arg(NO2)-pNA? A: While resistant to classical trypsin-like proteases, certain non-specific proteases or enzymes capable of accommodating bulky, neutral P1 residues (e.g., certain microbial proteases or engineered mutants) might show slow hydrolysis. However, it is not a standard substrate for any major mammalian protease class.

Q: Why is the solution cloudy? A: Z-Arg(NO2)-pNA has low aqueous solubility. Ensure the final DMSO concentration in your assay is at least 5-10% (if the enzyme tolerates it) or switch to the more soluble Z-Arg-pNA form.

References

-

BOC Sciences. Z-Arg(NO2)-pNA Product Specifications (CAS 29028-60-2).[][4] Retrieved from

- Isidro-Llobet, A., et al. (2009).Amino Acid-Protecting Groups. Chemical Reviews. (Detailed discussion on Nitro-arginine chemistry).

-

PeptaNova. Chromogenic Substrates for Proteases. (Distinction between pNA substrates and protected derivatives). Retrieved from

-

GuideChem. Z-Arg(NO2)-pNA Chemical Properties. Retrieved from

Sources

- 1. Characterization of cathepsin B specificity by site-directed mutagenesis. Importance of Glu245 in the S2-P2 specificity for arginine and its role in transition state stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

Advanced Proteometric Profiling: The Z-Arg-pNA Class in Serine Protease Analysis

Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Senior Scientists, Drug Development Professionals Subject: Z-Arg-pNA (and the Z-Arg(NO2) structural distinction) for Protease Activity Measurement

Executive Summary & Chemical Distinction[1][2][3]

In the quantitative analysis of serine proteases (e.g., Trypsin, Kallikrein) and cysteine proteases (e.g., Cathepsin B, Papain), chromogenic substrates based on the p-nitroanilide (pNA) leaving group are the industry standard for high-throughput screening and kinetic profiling.

This guide focuses on Z-Arg-pNA (N-

Critical Structural Distinction: Z-Arg-pNA vs. Z-Arg(NO )-pNA

Before proceeding, a vital chemical distinction must be made regarding the nomenclature used in your request:

-

Z-Arg-pNA (The Active Substrate): This molecule contains a free guanidino group on the arginine side chain. This positively charged group is essential for forming the electrostatic salt bridge with the aspartate residue in the S1 specificity pocket of trypsin-like proteases.

-

Z-Arg(NO

)-pNA (The Protected Precursor): The inclusion of a nitro group (

This guide assumes the use of the biologically active Z-Arg-pNA (often supplied as the HCl salt) for activity measurement. If you possess the nitro-protected form, it must be chemically reduced (deprotected) to restore the guanidine charge before it can serve as a protease substrate.

Mechanism of Action

The assay relies on the specific hydrolysis of the amide bond between the arginine C-terminus and the p-nitroaniline moiety.

-

Recognition: The enzyme (E) recognizes the Arginine side chain (stabilized by the Z-group hydrophobic interaction).

-

Acyl-Enzyme Formation: The nucleophilic serine (or cysteine) in the enzyme active site attacks the carbonyl carbon of the substrate.

-

Release: The p-nitroaniline (pNA) group is released. While the substrate is colorless, free pNA is distinctively yellow in alkaline/neutral conditions, absorbing strongly at 405 nm .

-

Quantification: The rate of color formation (

) is directly proportional to enzyme activity.

Pathway Diagram: Catalytic Hydrolysis

Figure 1: Catalytic cycle of Z-Arg-pNA hydrolysis by serine proteases.

Experimental Protocol: The Self-Validating System

To ensure data integrity (E-E-A-T), this protocol includes a "Self-Validation" step: the generation of a pNA standard curve. Relying solely on literature extinction coefficients can introduce errors up to 15% due to buffer pH, temperature, and spectrophotometer path length variations.

Phase A: Reagent Preparation

| Reagent | Specification | Preparation Notes |

| Substrate Stock | Z-Arg-pNA (HCl salt) | Dissolve to 10–50 mM in DMSO or DMF . Note: Aqueous solubility is poor. Do not dissolve directly in buffer. |

| Assay Buffer (Trypsin) | 50 mM Tris-HCl, pH 8.0 | Add 20 mM CaCl |

| Assay Buffer (Cathepsin) | 50 mM Na-Phosphate, pH 6.0 | Add 1 mM EDTA and 5 mM DTT (Critical for activating cysteine proteases). |

| Standard | p-Nitroaniline (pNA) | Prepare 10 mM stock in DMSO for the standard curve. |

Phase B: The Standard Curve (Self-Validation)

Before measuring enzyme activity, determine the exact Extinction Coefficient (

-

Prepare serial dilutions of pNA (0, 10, 20, 50, 100, 200

M) in the Assay Buffer . -

Measure Absorbance at 405 nm (A

).[1] -

Plot A

(y-axis) vs. Concentration (x-axis). -

Calculate the slope. This is your system-specific

(typically

Phase C: Kinetic Assay Workflow

This workflow is designed for a 96-well microplate format but scales to cuvettes.

-

Buffer Dispense: Add 150

L Assay Buffer to wells. -

Enzyme Addition: Add 10

L of Enzyme sample (diluted to ensure linear range). -

Incubation: Equilibrate at 37°C for 5 minutes.

-

Substrate Initiation: Add 40

L of Z-Arg-pNA Working Solution (diluted from stock to achieve final assay concentration of ~1-2 mM, ensuring -

Measurement: Immediately read A

in Kinetic Mode (read every 30 seconds for 10–20 minutes).

Workflow Diagram

Figure 2: Step-by-step workflow for the kinetic protease assay.

Data Analysis & Calculation

Do not use endpoint measurements if possible; kinetic measurement allows you to verify linearity and ignore lag phases.

Calculate Velocity ( )

Determine the slope of the linear portion of the reaction curve:

Convert to Specific Activity

Use the Beer-Lambert Law:

Where:

-

: Slope (

- : Dilution factor of the enzyme.

-

: Total reaction volume (e.g.,

-

: Extinction coefficient (determined from your standard curve, e.g.,

-

: Pathlength (

-

: Volume of enzyme sample added (e.g.,

Unit Definition: One Unit (U) is typically defined as the amount of enzyme required to release 1

Troubleshooting & Optimization

| Issue | Cause | Solution |

| Precipitation | Substrate insolubility in aqueous buffer. | Keep DMSO concentration in final assay < 5%. Warm the buffer to 37°C before adding substrate. |

| High Background | Spontaneous hydrolysis of Z-Arg-pNA. | Substrate is unstable at high pH (>9.0) or if stored in buffer. Always add substrate last. Store stock in DMSO at -20°C. |

| Non-Linear Rates | Substrate depletion or Enzyme instability. | Dilute enzyme further. Ensure |

| No Activity | Wrong substrate form (Nitro-protected). | Verify you are using Z-Arg-pNA , not Z-Arg(NO |

References

-

Erlanger, B. F., Kokowsky, N., & Cohen, W. (1961). The preparation and properties of two new chromogenic substrates of trypsin. Archives of Biochemistry and Biophysics, 95(2), 271-278.

-

Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L. Methods in Enzymology, 80, 535-561.

-

Lottenberg, R., et al. (1981). Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates. Methods in Enzymology, 80, 341-361.

-

Sigma-Aldrich (Merck). Enzymatic Assay of Trypsin using BAPNA/Z-Arg-pNA. Technical Bulletin.

Sources

Precision Quantitation of Protease Activity: A Technical Guide to p-Nitroanilide (pNA) Release Assays

Executive Summary

The p-nitroanilide (pNA) release assay remains the gold standard for high-throughput screening and kinetic characterization of serine and cysteine proteases. Despite its ubiquity, experimental variability often stems from a fundamental misunderstanding of the chromophore's photophysics and the kinetic limitations of the assay design. This guide moves beyond basic protocol steps to provide a mechanistic framework for designing, optimizing, and validating pNA-based enzymatic assays, specifically tailored for drug discovery applications involving targets like Caspase-3, Trypsin, and Kallikreins.

Mechanistic Foundation: The Chemistry of Chromogenic Unmasking

The core of the pNA assay is the enzymatic hydrolysis of an amide bond.[1] In the intact substrate, the p-nitroaniline moiety is covalently linked to the C-terminus of a peptide recognition sequence (e.g., Ac-DEVD-pNA for Caspase-3).

The Resonance Shift

In the peptide-conjugated state, the electron-withdrawing nitro group is electronically coupled to the amide bond, restricting resonance delocalization. The molecule absorbs in the UV range (

Upon enzymatic cleavage, the amide bond is broken, releasing free p-nitroaniline. The nitrogen lone pair on the amine group can now fully participate in resonance with the aromatic ring and the nitro group. This extensive delocalization lowers the energy gap between the HOMO and LUMO, causing a bathochromic (red) shift in absorbance to

Key Insight: While the peak absorbance of free pNA is near 380 nm, measurements are standardly performed at 405 nm . This wavelength is chosen to minimize interference from the un-cleaved substrate (which may have tailing absorbance up to 350 nm) and to align with standard ELISA plate reader filters, despite being slightly off-peak.

Reaction Pathway Visualization

Caption: Mechanistic pathway of pNA release. The enzymatic hydrolysis liberates the pNA chromophore, shifting absorbance to the visible spectrum.

Experimental Design & Optimization

The Extinction Coefficient Trap

A common error in literature is the blind application of a theoretical extinction coefficient (

-

pH: pNA is a weak base. At low pH, protonation of the amine destroys the resonance color.

-

Ionic Strength: High salt concentrations can induce spectral shifts.

-

Temperature:

values are temperature-dependent.

Self-Validating Protocol Rule: Never rely on a literature value for

Buffer Composition Strategy

-

Reducing Agents: For cysteine proteases (e.g., Caspases, Cathepsins), the active site cysteine must be kept reduced. Add DTT (1-10 mM) or TCEP immediately prior to use. DTT oxidizes over time, losing efficacy.

-

Chaotropes: Some hydrophobic substrates require low concentrations of DMSO (<5%) or CHAPS to remain soluble. Ensure the final DMSO concentration is consistent across all wells, including the standard curve.

Comprehensive Protocol: Caspase-3 Activity Assay

This protocol is designed for a 96-well microplate format.[1]

Reagents Preparation

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT (add fresh), 1 mM EDTA.

-

Substrate Stock: 10 mM Ac-DEVD-pNA in dry DMSO. Store at -20°C, protected from light.

-

pNA Standard: 10 mM free p-nitroaniline in DMSO.

The Self-Validating Standard Curve

-

Prepare a 200 µM working solution of pNA in Assay Buffer.

-

Perform serial dilutions (1:2) to generate concentrations: 200, 100, 50, 25, 12.5, 6.25, and 0 µM.

-

Pipette 100 µL of each standard into the plate.

-

Critical Step: Measure absorbance at 405 nm (

) immediately. Plot

Enzyme Reaction Workflow

Caption: Step-by-step workflow for a kinetic pNA protease assay.

-

Blanking: Include a "No Enzyme" control (Buffer + Substrate) to monitor spontaneous hydrolysis.

-

Reaction: Add 50 µL of Enzyme/Lysate to wells.

-

Initiation: Add 50 µL of 2x Substrate solution (final concentration typically

, e.g., 200 µM). -

Measurement: Measure

kinetically every 1-2 minutes for 1-2 hours at 37°C.

Data Analysis & Quantitative Logic

Calculating Enzyme Activity

Do not use endpoint measurements if possible; kinetic rates (

-

Determine Rate: Calculate the slope of the linear portion of the curve (

) for the sample ( -

Correct for Background:

. -

Convert to Units: Use the slope from your standard curve (

, in

Note: One Unit (U) is typically defined as the amount of enzyme that cleaves 1 µmol of substrate per minute.[2][3]

Quantitative Summary Table

| Parameter | Value / Condition | Reason for Choice |

| Detection Wavelength | 405 nm | Optimal balance between signal strength and substrate interference. |

| Typical | ~8,800 - 10,500 M⁻¹cm⁻¹ | Do not use directly. Use to validate standard curve slope. |

| Substrate Conc. | > | Ensures |

| Linear Range | 0.05 - 2.0 OD | Above 2.0 OD, detector saturation and inner filter effects violate Beer's Law. |

| Z-Factor | > 0.5 | Required for high-throughput screening (HTS) validation.[4] |

Troubleshooting & Pitfalls

Spontaneous Hydrolysis (The "Drifting Blank")

Symptom: The "No Enzyme" control shows increasing yellow color over time. Cause: High pH (>8.0), old substrate stock, or light exposure. Solution:

-

Make fresh substrate working solution.

-

Keep reactions in the dark (pNA substrates are light-sensitive).

Inner Filter Effect

Symptom: Non-linear standard curve at high concentrations. Cause: High absorbance of the substrate or colored compounds in the library absorbs the excitation light. Solution: Ensure total absorbance does not exceed 2.0 OD. Dilute samples if necessary.

Turbidity Interference

Symptom: Erratic absorbance spikes. Cause: Protein precipitation or cell debris in lysates. Solution: Centrifuge lysates at 10,000 x g for 10 min before assaying. Use kinetic reads to identify and exclude artifacts.

References

-

BenchChem. (2025).[1] The Theoretical Cornerstone of Enzyme Activity Measurement: A Technical Guide to p-Nitroaniline Release Assays. Retrieved from 1

-

Peterson, Q. P., et al. (2010).[8] Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis.[8][9] Nature Protocols.[8] Retrieved from 9

-

New England Biolabs (NEB). p-Nitrophenyl Phosphate (PNPP) Assay Protocol. Retrieved from 2

-

Lottenberg, R., & Jackson, C. M. (1983). Solution composition dependent variation in extinction coefficients for p-nitroaniline.[10] Biochimica et Biophysica Acta (BBA). Retrieved from 10

-

ChromogenicSubstrates.com. Trypsin - Measurement Principle and Protocol. Retrieved from 6

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. neb.com [neb.com]

- 3. Enzyme Activity Calculator | Enzyme Units, Rate & Specific Activity [pearson.com]

- 4. An activation-based high throughput screen identifies caspase-10 inhibitors - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00017C [pubs.rsc.org]

- 5. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 6. Trypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Measuring Trypsin Activity: A Detailed Guide to the Z-Arg(NO₂)-pNA Chromogenic Assay

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Z-Arg(NO₂)-pNA assay for the kinetic analysis of trypsin activity. This chromogenic assay offers a sensitive and straightforward method for determining enzyme kinetics, screening for inhibitors, and performing quality control of trypsin preparations.

Introduction: The Principle of Chromogenic Protease Assays

Trypsin, a serine protease, plays a critical role in digestion by hydrolyzing proteins.[1] Its high specificity for cleaving peptide bonds at the carboxyl side of lysine and arginine residues makes it a valuable tool in various biotechnological applications.[] The Z-Arg(NO₂)-pNA assay is a colorimetric method used to measure the enzymatic activity of trypsin.

The underlying principle of this assay is the enzymatic hydrolysis of a synthetic substrate, Nα-Benzyloxycarbonyl-Nω-nitro-L-arginine-p-nitroanilide, abbreviated as Z-Arg(NO₂)-pNA.[3] This substrate is specifically designed to be recognized and cleaved by trypsin at the arginine residue. Upon cleavage, the colorless substrate releases a yellow chromophore, p-nitroaniline (pNA). The rate of pNA formation is directly proportional to the trypsin activity and can be quantitatively measured by monitoring the increase in absorbance at 405 nm.[4]

The nitro group (NO₂) on the arginine side chain serves as a protecting group, which can influence the substrate's affinity for the enzyme's active site. While Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) is a more commonly used substrate, the principles and procedures outlined here are readily adaptable for Z-Arg(NO₂)-pNA.[5]

Materials and Reagents

Consistent and high-quality reagents are paramount for reproducible results. The following table outlines the necessary materials and provides guidance on their preparation and storage.

| Reagent | Supplier Example | Catalog Number Example | Storage | Notes |

| Z-Arg(NO₂)-pNA | LookChem | 29028-60-2 | -20°C, desiccated, protected from light | The substrate is light-sensitive and hygroscopic. |

| Trypsin (from bovine pancreas) | Sigma-Aldrich | T8003 | -20°C | Prepare fresh dilutions for each experiment. |

| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature | |

| Calcium Chloride (CaCl₂) | Sigma-Aldrich | C4901 | Room Temperature | |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature | Anhydrous, for substrate solubilization. |

| Hydrochloric Acid (HCl) | Sigma-Aldrich | H1758 | Room Temperature | For pH adjustment and stopping the reaction if necessary. |

| p-Nitroaniline (pNA) Standard | Sigma-Aldrich | N2128 | -20°C | For generating a standard curve. |

| 96-well flat-bottom microplates | Corning | 3596 | Room Temperature | |

| Microplate reader | Capable of reading absorbance at 405 nm. |

Experimental Protocols

Reagent Preparation

3.1.1 Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2)

-

Dissolve 6.057 g of Tris base in 800 mL of deionized water.

-

Add 2.94 g of CaCl₂ dihydrate and stir until dissolved.

-

Adjust the pH to 8.2 at 25°C using 1 M HCl.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C for up to one month. Warm to room temperature before use.

3.1.2 Z-Arg(NO₂)-pNA Substrate Stock Solution (10 mM) Causality: The substrate is sparingly soluble in aqueous solutions. DMSO is used as a solvent to achieve a high-concentration stock solution.

-

Weigh out 4.73 mg of Z-Arg(NO₂)-pNA (MW: 473.44 g/mol ).

-

Dissolve in 1 mL of anhydrous DMSO to make a 10 mM stock solution.

-

Store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

3.1.3 Trypsin Stock Solution (1 mg/mL) Causality: Trypsin can undergo autolysis. Preparing the stock solution in a slightly acidic buffer and storing it at low temperatures minimizes this degradation.

-

Dissolve 1 mg of trypsin in 1 mL of cold 1 mM HCl.

-

Gently mix to dissolve. Do not vortex.

-

Prepare fresh dilutions in Assay Buffer immediately before use.

3.1.4 p-Nitroaniline (pNA) Standard Stock Solution (1 mM)

-

Dissolve 13.81 mg of pNA in 100 mL of Assay Buffer.

-

Store in light-protected aliquots at -20°C.

Assay Procedure

The following protocol is designed for a 96-well microplate format, allowing for high-throughput analysis. It is crucial to include appropriate controls in each experiment.

3.2.1 Standard Curve Preparation Causality: A standard curve is essential for converting the rate of change in absorbance to the molar amount of pNA produced, allowing for the calculation of enzymatic activity in standard units.

-

Prepare a series of dilutions of the 1 mM pNA standard stock solution in Assay Buffer to obtain concentrations ranging from 0 to 200 µM.

-

Add 100 µL of each standard dilution to separate wells of the 96-well plate.

-

Add 100 µL of Assay Buffer to each well.

-

Read the absorbance at 405 nm.

-

Plot absorbance versus pNA concentration (µM) and determine the linear regression equation.

| Standard | pNA Stock (1 mM) (µL) | Assay Buffer (µL) | Final pNA Concentration (µM) |

| S0 | 0 | 1000 | 0 |

| S1 | 10 | 990 | 10 |

| S2 | 25 | 975 | 25 |

| S3 | 50 | 950 | 50 |

| S4 | 100 | 900 | 100 |

| S5 | 200 | 800 | 200 |

3.2.2 Enzyme Activity Measurement

-

Prepare the Reaction Plate:

-

Blank: 100 µL of Assay Buffer.

-

Enzyme Control: 50 µL of the appropriate trypsin dilution and 50 µL of Assay Buffer.

-

Test Wells: 50 µL of the appropriate trypsin dilution.

-

Inhibitor Wells (if applicable): 50 µL of the trypsin dilution pre-incubated with the inhibitor.

-

-

Pre-incubate: Equilibrate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate the Reaction:

-

Prepare a working solution of Z-Arg(NO₂)-pNA by diluting the 10 mM stock solution in pre-warmed Assay Buffer to the desired final concentration (e.g., 1 mM).

-

Add 50 µL of the Z-Arg(NO₂)-pNA working solution to all wells to initiate the reaction. The final reaction volume will be 100 µL.

-

-

Monitor Absorbance: Immediately begin reading the absorbance at 405 nm in a kinetic mode, taking readings every minute for 10-30 minutes.

Experimental Workflow Diagram

Caption: Experimental workflow for the Z-Arg(NO₂)-pNA trypsin assay.

Data Analysis and Interpretation

The rate of the enzymatic reaction is determined by calculating the change in absorbance per minute (ΔA₄₀₅/min) from the linear portion of the kinetic curve.

4.1 Calculation of Trypsin Activity

The activity of the trypsin sample can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA₄₀₅/min) / (ε × l) × (V_total / V_enzyme) × D

Where:

-

ΔA₄₀₅/min: The rate of absorbance change per minute.

-

ε: The molar extinction coefficient of p-nitroaniline at 405 nm (typically ~10,000 M⁻¹cm⁻¹ at pH 8.2). It is highly recommended to determine this experimentally using the pNA standard curve.

-

l: The path length of the sample in the microplate well (in cm). This can be determined by measuring a known volume of a solution with a known absorbance.

-

V_total: The total reaction volume (in mL).

-

V_enzyme: The volume of the enzyme solution added to the well (in mL).

-

D: The dilution factor of the enzyme.

One unit of trypsin activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of the substrate per minute at the specified conditions.

Enzymatic Reaction Diagram

Caption: Enzymatic cleavage of Z-Arg(NO₂)-pNA by trypsin.

Troubleshooting and Considerations

| Issue | Possible Cause | Solution |

| High background absorbance | Substrate instability or contamination. | Prepare fresh substrate solution. Ensure the Assay Buffer pH is correct. |

| No or low activity | Inactive enzyme. Incorrect buffer pH. Presence of inhibitors. | Use a new aliquot of enzyme. Verify the pH of the Assay Buffer. Check samples for potential inhibitors. |

| Non-linear reaction rate | Substrate depletion. Enzyme instability. | Use a lower enzyme concentration or a higher substrate concentration. Ensure the reaction conditions are optimal for trypsin stability. |

| Precipitation in wells | Low solubility of substrate or inhibitor. | Ensure the final DMSO concentration is low (typically <5%) and does not affect enzyme activity. Check the solubility of all components in the Assay Buffer. |

Self-Validation and Trustworthiness:

-

Positive Control: Always include a known active trypsin sample to validate the assay components and procedure.

-

Linearity: Ensure that the enzyme concentration used results in a reaction rate that is within the linear range of the assay.

-

Substrate Concentration: For kinetic studies (e.g., determination of Km and Vmax), it is necessary to perform the assay with varying substrate concentrations.

By following this detailed protocol and considering the underlying scientific principles, researchers can confidently and accurately measure trypsin activity using the Z-Arg(NO₂)-pNA chromogenic assay.

References

-

LookChem. Z-ARG(NO2)-PNA. [Link]

-

RCSB PDB. ARG Ligand Summary Page. [Link]

-

ScienCell. Colorimetric Trypsin Activity Assay (TRYP). [Link]

-

Chondrex, Inc. Trypsin Activity Assay Kit. [Link]

Sources

Part 1: Executive Summary & Chemical Profile

Application Note: Solubility & Handling of Z-Arg(NO2)-pNA

Z-Arg(NO2)-pNA (

Successful handling requires a biphasic reconstitution strategy: initial solubilization in an organic solvent (DMSO or DMF) followed by controlled dilution into aqueous buffers. This guide details the physicochemical rationale and step-by-step protocols for reproducible preparation.

Chemical Identity

| Property | Detail |

| Full Name | |

| Abbreviation | Z-Arg(NO2)-pNA |

| Molecular Weight | ~471.4 g/mol (Estimate based on components) |

| Key Functional Groups | Z-group (Hydrophobic), Nitro-guanidine (Neutral/Polar), pNA (Chromogenic/Hydrophobic) |

| Solubility (Water) | < 0.1 mg/mL (Insoluble due to charge masking) |

| Solubility (DMSO) | > 20 mg/mL (Highly Soluble) |

Part 2: Critical Application Context (The "Nitro" Factor)

Scientist-to-Scientist Note: It is crucial to distinguish between Z-Arg(NO2)-pNA and Z-Arg-pNA .

-

Z-Arg-pNA: The guanidine group is protonated (

charge) at physiological pH. It is the standard chromogenic substrate for trypsin-like serine proteases. -

Z-Arg(NO2)-pNA: The guanidine group is nitrated, removing the positive charge and basicity.

-

Consequence 1: It is not a substrate for standard Trypsin assays (Trypsin requires a cationic side chain for S1 pocket binding).

-

Consequence 2: It is significantly more hydrophobic.

-

Usage: Typically used as a synthetic intermediate, a negative control, or a specific inhibitor/substrate for enzymes that do not require the cationic charge (e.g., certain specialized peptidases or antibody-drug conjugate linkers).

-

Part 3: Reconstitution Protocol

Materials Required

-

Compound: Z-Arg(NO2)-pNA (Solid powder).

-

Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous,

99.9% (Cell culture grade recommended). -

Buffer: PBS (pH 7.4) or Tris-HCl (pH 8.0). Avoid high salt initially.

-

Equipment: Vortex mixer, Sonicator (optional), Amber microcentrifuge tubes.

Step-by-Step Methodology

1. Preparation of Stock Solution (Organic Phase)

-

Target Concentration: 10 mM to 50 mM.

-

Procedure:

-

Weigh the Z-Arg(NO2)-pNA powder into an amber vial (protect from light due to pNA and Nitro groups).

-

Add 100% DMSO to the vial.

-

Vortex vigorously for 30-60 seconds. The powder should dissolve rapidly, yielding a clear, yellow-tinted solution.

-

Note: If particles persist, brief sonication (10-20 seconds) is permissible. Do not heat above 37°C to prevent hydrolysis.

-

2. Preparation of Working Solution (Aqueous Phase)

-

Target Concentration: Typically 10

M – 200 -

Dilution Factor: Maintain final DMSO concentration

(v/v) to avoid enzyme inhibition, though Z-Arg(NO2)-pNA solubility limits may dictate higher DMSO (up to 10%). -

Procedure (The "Dropwise" Technique):

-

Place the required volume of aqueous buffer in a tube and set it to vortex at medium speed.

-

Slowly add the DMSO stock solution dropwise directly into the vortexing buffer.

-

Why? This prevents localized high concentrations of water that cause immediate precipitation (crashing out).

-

Inspect for turbidity. A faint haze indicates the solubility limit has been reached.

-

3. Stability & Storage

-

Stock (DMSO): Stable at -20°C for 3-6 months. Desiccate.

-

Working (Aqueous): Prepare fresh. The nitro-guanidine group is chemically stable, but the pNA ester/amide linkage can hydrolyze slowly at pH > 8.0.

Part 4: Visualization of Solubility Logic

Figure 1: Solubility decision tree highlighting the hydrophobic impact of the Nitro-Guanidine group.

Part 5: Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Cloudiness upon dilution | Compound concentration exceeds aqueous solubility limit. | Reduce working concentration or increase DMSO % (if enzyme tolerates). |

| Yellow color in Stock | Intrinsic color of pNA or slight hydrolysis. | Blank the spectrophotometer with a solvent control. |

| No Enzyme Activity | Wrong Substrate. Enzyme requires cationic Arg (unprotected). | Verify if you need Z-Arg-pNA (CAS 62354-43-2) instead of the Nitro derivative. |

References

-

Peptide Institute. (n.d.). Substrates for Proteolytic Enzymes: Handling and Solubility. Retrieved from [Link]

-

Sigma-Aldrich. (n.d.).[1] Product Specification: N-alpha-Benzoyl-L-arginine-4-nitroanilide hydrochloride (BAPNA). Link

- Note: Cited for comparison of solubility properties of the non-nitr

-

Albericio, F., et al. (2020).[2] "Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis." International Journal of Molecular Sciences. [Link]

- Citation Support: Validates the stability and hydrophobic n

Sources

calculating enzyme activity from Z-Arg(NO2)-pNA assay

An In-Depth Technical Guide to Calculating Enzyme Activity from Z-Arg-pNA Assays

Abstract & Scope

This application note details the high-precision determination of serine protease activity (specifically Trypsin and Trypsin-like enzymes) using the chromogenic substrate Z-Arg-pNA (N-alpha-Benzyloxycarbonyl-L-arginine-p-nitroanilide). Unlike simple endpoint assays, this guide emphasizes a continuous kinetic workflow to ensure linearity and accuracy.

The protocol relies on the enzymatic hydrolysis of the amide bond between the arginine residue and the p-nitroaniline (pNA) moiety.[1][2] Upon cleavage, the release of free pNA results in a colorimetric shift (yellow) measurable at 405 nm .[3]

Target Audience: Biochemists, Enzymologists, and QC Analysts in drug discovery.

Scientific Principles & Reaction Mechanism

The assay is based on the specificity of Trypsin-like proteases for positively charged amino acid side chains (Arginine and Lysine). The synthetic substrate Z-Arg-pNA mimics the natural peptide bond.

The Reaction:

Key Kinetic Considerations:

-

Substrate Solubility: Z-Arg-pNA is hydrophobic. It requires an organic co-solvent (DMSO) to prevent precipitation, which would cause false scattering signals.

-

Enzyme Stability: Trypsin is prone to autolysis (self-digestion). Calcium (

) is required in the buffer to stabilize the enzyme structure. -

Detection: The unhydrolyzed substrate is colorless at 405 nm. The product, pNA, absorbs strongly at 405 nm.

Visualizing the Reaction Pathway

Figure 1: Michaelis-Menten reaction scheme for the hydrolysis of Z-Arg-pNA.

Materials & Reagents

To ensure Trustworthiness and reproducibility, use the following specific formulations.

| Component | Concentration / Spec | Purpose |

| Assay Buffer | 50 mM Tris-HCl, pH 8.2 | Optimal pH for Trypsin activity. |

| Stabilizer | 20 mM | Prevents enzyme autolysis. |

| Substrate Stock | 10 mM Z-Arg-pNA in DMSO | Critical: Dissolve in 100% DMSO first. Aqueous dilution comes later. |

| Stop Solution | 30% Acetic Acid (Optional) | Only for endpoint assays (not recommended for kinetics). |

| pNA Standard | 1 mM p-Nitroaniline | Required for generating the extinction coefficient curve. |

Preparation Note: The Substrate Stock (in DMSO) is stable at -20°C. Do not store diluted aqueous substrate; prepare it fresh daily to avoid spontaneous hydrolysis (yellowing).

Experimental Protocol: The Self-Validating System

Do not rely solely on literature values for the extinction coefficient (

Phase 1: The pNA Standard Curve (System Validation)

-

Prepare a dilution series of pure p-Nitroaniline (0, 10, 20, 50, 100, 200

) in the Assay Buffer . -

Add 100

(or your specific assay volume) to the plate/cuvette. -

Measure Absorbance at 405 nm (

).[4][5][6][7] -

Plot

(y-axis) vs. Concentration (mM) (x-axis). -

Calculate Slope: The slope of this line is your specific extinction coefficient (

) in-

Expected Range:

. If your value deviates significantly, check your pipettes or filter settings.

-

Phase 2: The Kinetic Assay

-

Blank Prep: Add

DMSO + -

Substrate Prep: Dilute the 10 mM DMSO stock to 1 mM working solution using Assay Buffer (warm to 25°C or 37°C).

-

Enzyme Addition:

-

Pipette

of Substrate Working Solution into wells/cuvette. -

Incubate at reaction temperature (e.g., 25°C) for 3 minutes.

-

Add

of Enzyme Sample to initiate reaction.[7]

-

-

Measurement:

-

Immediately start reading

in Kinetic Mode . -

Interval: Every 20 seconds for 5–10 minutes.

-

-

Linearity Check: Select the time window where the slope is linear (

).

Workflow Diagram

Figure 2: Step-by-step workflow ensuring instrument calibration before sample measurement.

Data Analysis & Calculation

To determine the specific activity, we utilize the Beer-Lambert Law derived from the kinetic slope.

The Formula

[4][6]Where:

- : The slope of the linear portion of the reaction (Sample Slope - Blank Slope).

- : Total reaction volume (mL).

- : Volume of enzyme added (mL).

-

: Extinction coefficient (millimolar).[4][6]

-

Literature Value:

(Sigma standard). -

Recommended: Use your calculated slope from Phase 1 (e.g., if slope is 0.01 Abs/

, then

-

-

: Pathlength (cm).

-

Cuvette: 1 cm.

-

Microplate: Usually ~0.6 cm for 200

, but this term cancels out if you use a standard curve generated on the same plate volume.

-

-

df : Dilution factor of the enzyme.[4]

Calculation Example (Microplate)

| Parameter | Value | Notes |

| Slope ( | 0.050 | Corrected for blank. |

| 0.2 mL | 200 | |

| 0.02 mL | 20 | |

| 10.0 | Derived from standard curve (absorbance per mM). | |

| Pathlength ( | N/A | Ignored if |

If using the standard Beer's Law with pathlength correction:

Troubleshooting & Causality

-

Problem: High background absorbance in the Blank.

-

Cause: Spontaneous hydrolysis of Z-Arg-pNA.

-

Fix: The substrate stock in DMSO must be kept dry and frozen. Aqueous working solutions must be used within 4 hours.

-

-

Problem: Non-linear reaction rate.

-

Cause: Substrate depletion or product inhibition.[6]

-

Fix: Dilute the enzyme further. Ensure

of the substrate is consumed during the measurement window.

-

-

Problem: Turbidity/Precipitation.

-

Cause: Z-Arg-pNA crashed out of solution upon adding to buffer.

-

Fix: Ensure the DMSO concentration in the final mix is at least 1-2%, or lower the substrate concentration to 0.5 mM.

-

References

-

Erlanger, B. F., Kokowsky, N., & Cohen, W. (1961). The preparation and properties of two new chromogenic substrates of trypsin. Archives of Biochemistry and Biophysics.

-

Sigma-Aldrich. (n.d.).[8] Enzymatic Assay of Trypsin using BAPNA/Z-Arg-pNA.[5][6][7][9] Sigma Quality Control Protocols.

-

Chromogenic Substrates. (n.d.). Theoretical Basis for Calculation of Enzyme Activity. Methodological Guide.

-

BenchChem. (2025). An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline.

Sources

- 1. Trypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 2. coachrom.com [coachrom.com]

- 3. sciencellonline.com [sciencellonline.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Enzymatic Assay of Aprotinin [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Improvement of the Enzyme Performance of Trypsin via Adsorption in Mesoporous Silica SBA-15: Hydrolysis of BAPNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Kinetic Determination of Cathepsin B Activity using Z-Arg(NO2)-pNA Analogs

Abstract & Technical Scope

Cathepsin B (CatB) is a lysosomal cysteine protease exhibiting unique "peptidyl-dipeptidase" activity due to its occluding loop, alongside standard endopeptidase activity.[1] While Z-Arg-Arg-pNA is the gold-standard chromogenic substrate for CatB, the use of structural analogs such as Z-Arg(NO2)-pNA (containing a nitro-guanidino group) provides critical insights into the S1 subsite specificity.

This application note details the protocol for measuring CatB activity. It specifically addresses the kinetic evaluation of pNA-based substrates and the mechanistic implications of the Z-Arg(NO2)-pNA analog. Note that the nitro-arginine modification typically masks the positive charge required for the S1 specificity pocket (Glu245), rendering Z-Arg(NO2)-pNA a specificity probe or negative control rather than a highly turnover-prone substrate. This protocol is designed to validate catalytic activity against standard substrates and quantify the relative resistance of the NO2-analog.

Scientific Background & Mechanism[2][3]

The Catalytic Mechanism

Cathepsin B relies on a Cys29-His199 catalytic dyad. The thiolate anion of Cys29 attacks the carbonyl carbon of the scissile bond (P1-P1').

-

Chromogenic Release: Hydrolysis releases p-nitroaniline (pNA), which shifts absorbance from UV to visible yellow (405 nm).

-

S1 Pocket Specificity: The S1 pocket of CatB contains acidic residues that electrostatically stabilize basic P1 residues (Arginine/Lysine).

The Substrate: Z-Arg(NO2)-pNA vs. Z-Arg-Arg-pNA

To accurately interpret data, one must understand the structural chemistry of the requested analog:

| Feature | Z-Arg-Arg-pNA (Standard) | Z-Arg(NO2)-pNA (Analog) |

| P1 Residue | L-Arginine (Free Guanidinium) | Nitro-L-Arginine (Nitro-guanidine) |

| Charge at pH 6.0 | Positive (+) | Neutral (Nitro group withdraws e-) |

| S1 Binding | High affinity (Salt bridge with Glu245) | Low/No affinity (Steric clash + No charge) |

| Role in Assay | Primary Substrate (High | Specificity Control (Tests charge dependency) |

Technical Insight: If your experimental goal is to measure maximal CatB activity, use Z-Arg-Arg-pNA. If your goal is to demonstrate the necessity of the P1 positive charge, compare the hydrolysis rates of Z-Arg-pNA vs. Z-Arg(NO2)-pNA.

Experimental Workflow (Visualized)

The following diagram illustrates the comparative workflow for processing the active substrate versus the specificity analog.

Caption: Workflow for differential kinetic assessment of Cathepsin B specificity using standard and nitro-modified substrates.

Materials & Reagents

Buffers[3][4]

-

Lysis Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 0.5% Triton X-100, pH 5.0.

-

Reaction Buffer (2X): 100 mM Sodium Phosphate (or Acetate), 2 mM EDTA, pH 6.0.

-

Note: CatB is unstable at alkaline pH. pH 6.0 mimics the late endosomal environment.

-

-

Activator Stock: 100 mM DTT (Dithiothreitol) or 100 mM L-Cysteine.

-

Critical: Prepare fresh. Oxidized activators will fail to reduce the active site cysteine.

-

Substrates

-

Substrate A (Standard): Z-Arg-Arg-pNA (10 mM in DMSO).

-

Substrate B (Target Analog): Z-Arg(NO2)-pNA (10 mM in DMSO).

-

Solubility Note: Nitro-arginine peptides are hydrophobic. Ensure complete dissolution in DMSO before adding to aqueous buffer to avoid precipitation.

-

Controls

-

Specific Inhibitor: CA-074 (10 µM in DMSO) - Highly selective for CatB.

-

Broad Inhibitor: E-64 (10 µM) - Inhibits all cysteine proteases (Cat B, L, H).

Detailed Protocol

Step 1: Enzyme Activation (Pre-Incubation)

Cathepsin B exists as a zymogen or in an oxidized (inactive) state. It requires reduction to activate the Cys29 residue.

-

Dilute cell lysate or purified enzyme to optimal concentration (approx. 10-50 µg protein per well) in Reaction Buffer .

-

Add DTT to a final concentration of 2-5 mM.

-

Incubate at 37°C for 15 minutes.

-

Why? This reduces the disulfide bond blocking the active site or the oxidized active site cysteine.

-

Step 2: Reaction Assembly

Set up a 96-well microplate (clear, flat bottom).

| Component | Test Well (µL) | Inhibitor Control (µL) | Blank (µL) |

| Reaction Buffer (pH 6.0) | 88 | 78 | 98 |

| Activated Enzyme (from Step 1) | 10 | 10 | 0 |

| Inhibitor (CA-074) | 0 | 10 | 0 |

| Substrate (Z-Arg(NO2)-pNA) | 2 | 2 | 2 |

| Total Volume | 100 | 100 | 100 |

Note: Run a parallel set of wells using Z-Arg-Arg-pNA to confirm enzyme viability.

Step 3: Kinetic Measurement

-

Add the substrate last to initiate the reaction. Mix by gentle shaking.

-

Immediately place in a plate reader pre-heated to 37°C.

-

Mode: Kinetic loop, read every 1-2 minutes for 30-60 minutes.

Data Analysis & Calculations

Beer-Lambert Calculation

Calculate the activity using the extinction coefficient of p-nitroaniline (pNA).

-

(pNA)

-

Note: The extinction coefficient varies slightly with pH. At pH 6.0, it is lower than at pH 8.0. For highest accuracy, generate a pNA standard curve.

-

Formula for Specific Activity (Units/mg):

- : Change in absorbance per minute (slope).

- : Reaction volume (mL) (e.g., 0.1 mL).

-

: Extinction coefficient (e.g., 9.6 mM

- : Pathlength (cm) (approx 0.3 cm for 100 µL in 96-well plate).

- : Volume of enzyme added (mL).

- : Concentration of protein in sample (mg/mL).

Interpreting Z-Arg(NO2)-pNA Results

-

High Activity with Z-Arg-Arg-pNA: Confirms functional Cathepsin B.

-

No/Low Activity with Z-Arg(NO2)-pNA: This is the expected result. The nitro group masks the positive charge.

-

Activity with Z-Arg(NO2)-pNA: If activity is observed, it suggests non-specific cleavage (hydrophobic interaction dominance) or contamination with other proteases (e.g., Chymotrypsin-like activity) that prefer bulky hydrophobic residues. Use CA-074 to confirm if the activity is truly CatB-mediated.

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| No Activity (Standard Substrate) | Oxidation of Enzyme | Ensure DTT/Cysteine is fresh. Increase pre-incubation time. |

| Wrong pH | Check Buffer pH (must be 5.5 - 6.0). CatB is inactive > pH 7.5. | |

| High Background in Blank | Substrate instability | Z-Arg(NO2)-pNA may spontaneously hydrolyze if pH is too high or DMSO is old. |

| Signal too low | Pathlength too short | Use 200 µL volume or a cuvette for higher pathlength (1 cm). |

| Inhibitor (CA-074) fails | Concentration too low | CA-074 is a suicide inhibitor; ensure pre-incubation with inhibitor for 15 mins. |

References

-

Barrett, A. J., & Kirschke, H. (1981). Cathepsin B, Cathepsin H, and Cathepsin L. Methods in Enzymology, 80, 535-561.

-

Sigma-Aldrich. Enzymatic Assay of Cathepsin B (EC 3.4.22.1). Technical Bulletin.

- Berdowska, I. (2004). Cysteine proteases as disease markers. Clinica Chimica Acta, 342(1-2), 41-69.

-

Echelon Biosciences. Z-Arg-Arg-pNA (Cathepsin B Substrate) Technical Data Sheet.

-

BenchChem. Measuring Cathepsin B Activity in Live Cells. Application Note.

Disclaimer: This protocol is for research use only. The Z-Arg(NO2)-pNA analog is a specialized chemical probe; results should always be normalized against the standard Z-Arg-Arg-pNA substrate.

Sources

- 1. hzdr.de [hzdr.de]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Z-Arg-Arg-pNA (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]

- 4. Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States - PMC [pmc.ncbi.nlm.nih.gov]

Z-Arg(NO2)-pNA application in drug discovery

Application Note: Z-Arg(NO2)-pNA in Protease-Targeted Drug Discovery

Executive Summary

Z-Arg(NO2)-pNA (

-

Precursor Utility: It serves as the stable, hydrophobic precursor for the generation of Z-Arg-pNA , a standard chromogenic substrate for trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa).

-

Mechanistic Probe: It functions as a "charge-neutral" isostere of arginine. By comparing the binding kinetics of the nitro-protected form against the free arginine form, researchers can energetically quantify the contribution of the S1 pocket salt bridge to total binding affinity (

).

This guide provides the protocols for activating the precursor and utilizing it to map the electrostatic requirements of novel protease targets.

Scientific Background & Mechanism

The Structural Logic

The utility of Z-Arg(NO2)-pNA hinges on the modification of the arginine side chain.

-

Native Arginine (Arg): Contains a guanidinium group (

), which is positively charged at physiological pH.[1] It binds deep into the S1 pocket of trypsin-like proteases, forming a critical salt bridge with a conserved Aspartate residue (e.g., Asp189 in Trypsin). -

Nitroarginine (Arg-NO

): The electron-withdrawing nitro group neutralizes the guanidine, rendering it uncharged and reducing its basicity.

The "Switch" Mechanism

In drug discovery, this difference is exploited to determine if a protease relies primarily on electrostatic steering (charge-charge interaction) or steric complementarity (shape fit).

-

If the enzyme cleaves Z-Arg-pNA but NOT Z-Arg(NO2)-pNA: The S1 pocket requires a positive charge (Classic Trypsin-like).

-

If the enzyme binds/cleaves Z-Arg(NO2)-pNA: The S1 pocket is hydrophobic or tolerant of neutral polar groups, suggesting a distinct sub-class of protease (e.g., certain viral proteases or mutated variants).

Visualization: Activation & Assay Workflow

The following diagram illustrates the conversion of the inactive nitro-precursor to the active substrate and its subsequent use in a kinetic assay.

Caption: Workflow showing the chemical activation of Z-Arg(NO2)-pNA to Z-Arg-pNA and the subsequent chromogenic assay pathway.

Protocol 1: Activation of Z-Arg(NO2)-pNA (Substrate Synthesis)

Purpose: To generate fresh, high-purity Z-Arg-pNA for kinetic assays. Commercial Z-Arg-pNA can be unstable (hygroscopic); synthesizing it in situ or just prior to use from the stable NO2 precursor ensures maximum assay reproducibility.

Materials:

-

Z-Arg(NO2)-pNA (CAS: 29028-60-2)

-

Palladium on Carbon (Pd/C, 10%)

-

Methanol (HPLC Grade)

-

Acetic Acid (Glacial)

-

Hydrogen Gas (Balloon or Hydrogenator)

-

Celite filter aid

Methodology:

-

Dissolution: Dissolve 100 mg of Z-Arg(NO2)-pNA in 10 mL of Methanol containing 1% Acetic Acid. Note: The NO2 variant is more hydrophobic and dissolves easier in organic solvents than the free Arg salt.

-

Catalyst Addition: Carefully add 10 mg of 10% Pd/C under an inert atmosphere (Nitrogen).

-

Hydrogenation: Purge the vessel with Hydrogen gas. Stir vigorously at Room Temperature (25°C) for 2–4 hours.

-

Monitoring: Monitor the reaction via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The starting material (high R

) should disappear, replaced by the lower R

-

-

Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Caution: Spent catalyst is pyrophoric.

-

Isolation: Evaporate the filtrate under reduced pressure. The residue is Z-Arg-pNA acetate salt.

-

Storage: Store at -20°C with desiccant. Use within 30 days for optimal enzyme kinetics.

Protocol 2: Comparative Specificity Profiling (S1 Pocket Mapping)

Purpose: To determine the electrostatic dependence of a target protease by comparing hydrolysis rates of the charged (Z-Arg-pNA) vs. neutral (Z-Arg(NO2)-pNA) substrates.

Reagents:

-

Buffer A: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM CaCl

. -

Enzyme: Trypsin (Control) or Novel Protease Target (100 nM stock).

-

Substrate 1: Z-Arg-pNA (Active, from Protocol 1).

-

Substrate 2: Z-Arg(NO2)-pNA (Probe, dissolved in DMSO).

Step-by-Step Workflow:

-

Substrate Preparation: Prepare 10 mM stocks of both substrates in DMSO.

-

Plate Setup: In a 96-well clear microplate, dilute substrates in Buffer A to final concentrations ranging from 0 to 500

M. Keep DMSO constant at 5%. -

Initiation: Add 10

L of Enzyme stock to start the reaction. -

Detection: Measure Absorbance at 405 nm (extinction coefficient of pNA

) every 30 seconds for 20 minutes at 37°C. -

Data Analysis: Plot Initial Velocity (

) vs. Substrate Concentration [S]. Fit to the Michaelis-Menten equation.

Data Interpretation Guide:

| Observation | Kinetic Parameter | Interpretation |

| High Activity on Z-Arg-pNA | Low | Target has a classic, anionic S1 pocket (Asp/Glu rich). |

| No Activity on Z-Arg(NO2)-pNA | No detectable | The positive charge on Guanidine is essential for binding/catalysis. |

| Activity on Z-Arg(NO2)-pNA | Measurable | The S1 pocket is broad/hydrophobic; the salt bridge is NOT strictly required. |

Troubleshooting & Optimization

-

Solubility: Z-Arg(NO2)-pNA is significantly less water-soluble than Z-Arg-pNA. Always dissolve in DMSO or DMF first. Do not exceed 10% solvent concentration in the final assay to avoid enzyme denaturation.

-

Spontaneous Hydrolysis: p-Nitroanilides can undergo spontaneous hydrolysis at high pH (>9.0). Ensure all buffers are pH 7.4–8.0.

-

Inner Filter Effect: At high concentrations (>1 mM), the substrate itself may absorb light. Perform a "No Enzyme" blank subtraction for every concentration point.

References

-

Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain.[2] Biochemical and Biophysical Research Communications, 27(2), 157-162. Link

-

Evnin, L. B., Vásquez, J. R., & Craik, C. S. (1990).[3] Substrate specificity of trypsin investigated by using a genetic selection.[3] Proceedings of the National Academy of Sciences, 87(17), 6659-6663.[3] Link

-

Fitch, C. A., et al. (2015). Arginine: Its pKa value revisited.[1][4][5] Protein Science, 24(5), 752–761. Link

-

Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. Link

Sources

Executive Summary & Chemical Disambiguation

Application Note: Continuous Kinetic Assay using Z-Arg-pNA Derivatives

This guide details the continuous kinetic monitoring of trypsin-like serine proteases using N-

CRITICAL NOMENCLATURE ALERT: The prompt specified Z-Arg(NO2)-pNA . It is vital to distinguish between two chemical entities to ensure experimental success:

-

Z-Arg-pNA (Target of this Guide): The standard chromogenic substrate where the

group is located on the aniline ring (p-nitroaniline). This is the active substrate for Trypsin, Papain, and Clostripain. -

Z-Arg(

)-pNA (Side-chain Protected): A derivative where the arginine guanidino group is nitrated (-

Scientific Reality: The nitration of the arginine side chain suppresses the positive charge required for the

binding pocket of trypsin (Asp-189 interaction). Consequently, Z-Arg( -

Assumption: This guide assumes the user intends to perform a functional protease assay using the active substrate Z-Arg-pNA , but we include notes on the nitro-arginine variant for synthetic control purposes.

-

Scientific Principles & Mechanism

2.1 The Chromogenic Switch The assay relies on the hydrolysis of the amide bond between the carboxyl group of arginine and the amino group of p-nitroaniline.

-

Substrate (Intact): Z-Arg-pNA absorbs maximally in the UV range (

nm) and is colorless in the visible spectrum. -

Product (Cleaved): Free p-nitroaniline (pNA) has a strong absorbance at 405–410 nm (Yellow).

2.2 Reaction Kinetics

The rate of pNA appearance is directly proportional to enzymatic activity, following Michaelis-Menten kinetics.

Pathway Diagram: Hydrolysis Mechanism

Figure 1: Mechanism of chromogenic signal generation. The enzyme recycles after releasing the yellow p-nitroaniline reporter.

Materials & Reagents

3.1 Buffer Systems (Critical for Stability) Trypsin and similar proteases are prone to autolysis. Calcium is required to stabilize the enzyme structure.

| Component | Concentration | Role |

| Tris-HCl | 50 mM | Maintains pH 8.0–8.2 (Optimal for Trypsin). |

| 10–20 mM | Stabilizes the protease; prevents autolysis. | |

| NaCl | 150 mM | Simulates physiological ionic strength (optional). |

| DMSO | < 5% (Final) | Solubilizes the hydrophobic Z-Arg-pNA. |

3.2 Substrate Preparation

-

Compound: Z-Arg-pNA (Hydrochloride salt often used for better solubility).

-

Stock Solution: Dissolve in 100% DMSO or DMF to create a 20 mM stock.

-

Storage: Aliquot and store at -20°C. Protect from light.

-

Note: Aqueous solutions of pNA substrates are unstable and will undergo spontaneous hydrolysis over days. Always prepare working dilutions fresh.

-

Experimental Protocol (Continuous Kinetic Mode)

This protocol is designed for a 96-well microplate reader but scales to cuvettes.

Step 1: Instrument Setup

-

Mode: Kinetic (Continuous).

-

Wavelength: 405 nm (primary) or 410 nm.

-

Temperature: 25°C or 37°C (Must be constant;

of pNA is temperature dependent). -

Duration: 5–10 minutes.

-

Interval: Read every 10–30 seconds.

Step 2: Reaction Assembly

| Order | Component | Volume (Microplate) | Final Conc. |

| 1 | Assay Buffer (pH 8.2) | 180 | 1x |

| 2 | Z-Arg-pNA Stock (diluted) | 10 | 0.1 – 1.0 mM ( |

| 3 | Incubate | 5 mins | Equilibrate to Temp |

| 4 | Enzyme Solution | 10 | Variable (Start with 1-10 nM) |

| Total | 200 |

Step 3: Execution

-

Pipette Buffer and Substrate into wells.[1]

-

Place in the reader and incubate for 5 minutes to reach temperature.

-

Critical Zeroing: Perform a "blank" read of the substrate + buffer before adding enzyme to establish the background absorbance.

-

Add Enzyme using a multichannel pipette or injector.

-

Immediately start the kinetic read.

Workflow Diagram

Figure 2: Step-by-step workflow for the continuous kinetic assay.

Data Analysis & Calculations

5.1 Determining Reaction Rate

-

Plot Absorbance (Y-axis) vs. Time (X-axis).

-

Identify the linear portion of the curve (Initial Velocity,

). -

Calculate the slope (

).

5.2 Calculating Enzyme Activity (Units)

Use the Beer-Lambert Law:

- : Slope of the linear phase.

- : Total reaction volume (e.g., 0.2 mL).

- : Dilution factor of the enzyme.

-

: Extinction coefficient of p-nitroaniline.

-

At pH 8.0 / 25°C:

(or -

Note: This value is pH sensitive. At pH 7.0, it drops to ~8,800.

-

-

: Pathlength (0.6 cm for 200

- : Volume of enzyme added (e.g., 0.01 mL).

Troubleshooting & Validation

| Observation | Root Cause | Corrective Action |

| High Background (Yellow at T=0) | Spontaneous hydrolysis or old substrate. | Prepare fresh stock. Store DMSO stock at -20°C. |

| Non-Linear Rates (Curved) | Substrate depletion or Enzyme instability. | Reduce enzyme concentration. Ensure |

| Precipitation | Substrate concentration too high (>1mM). | Keep final DMSO < 5%. Use Z-Arg-pNA-HCl salt. |

| No Activity (Z-Arg(NO2) issue) | Using side-chain protected Arg. | Verify chemical structure. Ensure NO2 is on the aniline , not the Arginine. |

References

-

Erlanger, B. F., Kokowsky, N., & Cohen, W. (1961). The preparation and properties of two new chromogenic substrates of trypsin. Archives of Biochemistry and Biophysics, 95(2), 271-278.

-

Somack, R. (1980). Complete kinetic characterization of trypsin using a chromogenic substrate. Analytical Biochemistry, 104(2), 464-468.

-

Appel, W. (1974). Chymotrypsin: molecular and catalytic properties. Clinical Biochemistry, 7(3), 197-212. (Discusses pNA extinction coefficients).

Sources

Troubleshooting & Optimization

Technical Support Center: Z-Arg(NO2)-pNA Assay

From the desk of a Senior Application Scientist

Welcome to the technical support guide for the Z-Arg(NO2)-pNA assay. As a widely used colorimetric method for detecting the activity of proteases that cleave after arginine residues, such as trypsin, its successful implementation is crucial for many research and drug development applications. A common challenge that can compromise data quality is a high background signal. This guide is designed to help you diagnose the root cause of this issue and provide robust, field-tested solutions to ensure the integrity of your results.

Troubleshooting Guide: High Background Signal

This section addresses specific issues you might encounter. We will explore the probable causes and provide step-by-step protocols to resolve them.

Q1: My blank wells, which contain only the substrate and buffer without any enzyme, show high and increasing absorbance. What is happening?

This is the most frequent issue and typically points to the spontaneous degradation of the substrate, Z-Arg(NO2)-pNA.

-

The Underlying Chemistry: The Z-Arg(NO2)-pNA substrate is an amide of p-nitroaniline (pNA). The bond between arginine and pNA can undergo non-enzymatic hydrolysis, releasing the yellow chromophore p-nitroaniline, which absorbs light at ~405 nm. This process is accelerated by certain environmental factors. The rate of this spontaneous hydrolysis is often influenced by pH and temperature.[1][2]

-

Probable Cause A: Substrate Instability and Spontaneous Hydrolysis

-

Causality: The substrate is inherently labile, especially under non-optimal conditions. Exposure to alkaline pH, elevated temperatures, or prolonged storage after reconstitution can significantly increase the rate of spontaneous hydrolysis, leading to a high background signal that is independent of enzyme activity.

-

Solution: Implement a Substrate Stability Protocol

-

Fresh is Best: Always prepare the Z-Arg(NO2)-pNA solution fresh for each experiment. If you must store it, dissolve the substrate in a solvent like DMSO to create a concentrated stock, aliquot it into single-use volumes, and store it at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Buffer pH is Critical: Reconstitute or dilute the substrate in a buffer with a neutral or slightly acidic pH (e.g., pH 6.5-7.5) immediately before adding it to the reaction wells. The pH dependence of cathepsin B-catalyzed hydrolysis, for example, is known to be complex, with multiple dissociable groups influencing the reaction.[1]

-

Run a "Substrate Only" Control: In every experiment, include control wells containing only the assay buffer and the substrate. This allows you to measure the rate of spontaneous hydrolysis under your specific experimental conditions (temperature, incubation time). Your enzyme-catalyzed signal should be significantly higher than this background.

-

-

-

Probable Cause B: Contaminated Assay Components

-

Causality: Reagents such as buffers or water can become contaminated with microbial or environmental proteases that cleave the substrate.[3] This is especially problematic if non-sterile components are used.

-

Solution: Verify Reagent Purity

-

Use High-Purity Reagents: Always use sterile, protease-free water and high-quality buffer components.

-

Filter Sterilization: Filter your final assay buffer through a 0.22 µm filter before use.

-

Isolate the Source: If you suspect contamination, test each component individually. For instance, incubate the substrate with your water source alone to see if a signal develops.

-

-

Q2: My negative control wells, containing the enzyme sample plus a specific inhibitor, still show a high signal. What does this indicate?

This scenario suggests that the signal is not coming from your target enzyme or spontaneous substrate decay alone.

-

Probable Cause A: Non-Specific Protease Activity in the Sample

-

Causality: Crude or partially purified biological samples often contain a mixture of proteases. Some of these contaminating proteases may also be capable of cleaving Z-Arg(NO2)-pNA, even if your specific enzyme of interest is inhibited. While the substrate has some specificity, various serine proteases can hydrolyze arginine-pNA substrates.[4]

-

Solution: Validate Enzyme Specificity

-

Use a Broad-Spectrum Inhibitor Cocktail: In a separate control well, test your sample with a cocktail of protease inhibitors (excluding the one for your target enzyme) to see if the background is reduced. This can help identify the class of contaminating protease.

-

Sample Purification: If non-specific activity is confirmed, further purification of your enzyme sample (e.g., via affinity chromatography) may be necessary.

-

-

-

Probable Cause B: Intrinsic Sample Interference

-

Causality: Components within your biological sample (e.g., cell lysates, plasma) may interfere with the assay.[5] This can happen in two ways:

-

Colorimetric Interference: The sample itself may contain colored compounds that absorb light at the same wavelength as pNA (~405 nm).

-

Chemical Interference: The sample might contain reducing agents or other chemicals that react with the substrate or the released pNA, affecting the absorbance reading. For example, vanadyl compounds, often used as inhibitors in sample preparation, are known to interfere with some protein assays.[6]

-

-

Solution: Run an Interference Control

-

"Sample Only" Control: Prepare wells containing your sample and the assay buffer but without the Z-Arg(NO2)-pNA substrate. The absorbance in these wells represents the intrinsic absorbance of your sample. Subtract this value from your experimental wells.

-

Sample Dilution/Dialysis: If interference is high, consider diluting your sample or performing a buffer exchange/dialysis to remove interfering small molecules.

-

-

Visualizing the Troubleshooting Workflow

To aid in diagnosing the source of high background, follow this logical decision tree.

Caption: A decision tree to systematically troubleshoot high background signals.

Frequently Asked Questions (FAQs)

Q: What is the enzymatic principle of the Z-Arg(NO2)-pNA assay? A: The assay relies on a protease cleaving the peptide bond C-terminal to an arginine residue. The substrate, Z-Arg(NO2)-pNA, is composed of an arginine amino acid linked to a p-nitroaniline (pNA) chromophore. When the protease cleaves this bond, the colorless substrate releases the yellow-colored pNA molecule. The rate of pNA release, measured by the increase in absorbance at approximately 405 nm, is directly proportional to the enzyme's activity.

Caption: The enzymatic cleavage of Z-Arg(NO2)-pNA releases the chromophore pNA.

Q: How should I properly store my reagents to minimize background? A: Proper storage is crucial for assay performance. The table below summarizes the recommended conditions.

| Reagent | Form | Storage Temperature | Key Considerations |

| Z-Arg(NO2)-pNA | Lyophilized Powder | -20°C | Protect from light and moisture. |

| Concentrated Stock (in DMSO) | -20°C or -80°C | Aliquot into single-use volumes to avoid freeze-thaw cycles. | |

| Enzyme | Purified/Stock | -80°C (typically) | Follow manufacturer's specific recommendations. Avoid repeated freeze-thaw cycles. |

| Assay Buffer | Liquid | 4°C | Prepare fresh. For long-term use, consider sterile filtering and storing at 4°C. |

Q: What are the optimal pH and temperature conditions for this assay? A: The optimal conditions are highly dependent on the specific protease being studied. For example, trypsin has an optimal pH range of 7.5-8.5. However, some proteases like cathepsins are active at a much lower pH.[1] It is essential to consult the literature for your specific enzyme of interest. A good starting point for many trypsin-like enzymes is a pH of 7.5 and a temperature of 37°C.[7] Always perform a temperature and pH optimization experiment for your specific enzyme to ensure you are measuring its maximum activity, which will improve your signal-to-background ratio.

Q: How can I reduce well-to-well variability in my background signal? A: Variability often stems from inconsistent pipetting or temperature gradients across the microplate.

-

Pipetting: Use calibrated pipettes and ensure thorough mixing of reagents before dispensing. When adding reagents to the plate, be consistent with your technique.

-

Temperature Control: Ensure the entire plate is equilibrated to the desired reaction temperature before adding the final reagent (usually the substrate or enzyme) to start the reaction. Incubating the plate on a temperature-controlled shaker can help maintain a uniform temperature.

-

Plate Quality: Use high-quality microplates with uniform optical properties. Scratches or defects in the plastic can scatter light and increase variability.

References

-

American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. ARP Blog. [Link]

-

Astor Scientific. (2026). High Background in ELISA: Causes, Fixes, and Tips. [Link]

-

Valletta, S., et al. (2023). Synthetic Protein-to-DNA Input Exchange for Protease Activity Detection Using CRISPR-Cas12a. Analytical Chemistry. [Link]

-

Boster Biological Technology. (n.d.). Immunohistochemistry Troubleshooting Handbook. [Link]

-

National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual. [Link]

-

Hasnain, S., et al. (1994). Characterization of Cathepsin B Specificity by Site-Directed Mutagenesis. Journal of Biological Chemistry. [Link]

-

Novak, M., & Kennedy, S. A. (1995). Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines. PubMed. [Link]

-

Korkmaz, B., et al. (2019). An ancient mechanism of arginine-specific substrate cleavage: What's 'up' with NSP4?. Biochimie. [Link]

-

Isenegger, P. G., et al. (2021). Automated Flow Synthesis of Peptide–PNA Conjugates. Organic Letters. [Link]

-

Zha, X., et al. (2020). Characterization of a thermostable arginase from Sulfobacillus acidophilus and its application for L-ornithine production. ResearchGate. [Link]

-

Valletta, S., et al. (2023). Synthetic Protein-to-DNA Input Exchange for Protease Activity Detection Using CRISPR-Cas12a. ACS Publications. [Link]

-

Góngora-Benítez, M., et al. (2014). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI. [Link]

-

Venugopal, M., & Sajnani, G. (2000). Interference in protein assays of biological specimens by vanadyl compounds. PubMed. [Link]

-

ResearchGate. (n.d.). (A) Effects of pH and temperature on arginine aminopeptidase activity.... [Link]

-

Kumar, A., et al. (2023). C-Terminal Arginine-Selective Cleavage of Peptides as a Method for Mimicking Carboxypeptidase B. ACS Central Science. [Link]

-

Smiatek, J., et al. (2019). Site-Specific Cleavage of RNAs Derived from the PIM1 3′-UTR by a Metal-Free Artificial Ribonuclease. MDPI. [Link]

-

Gasser, C., et al. (2019). Further Probing of Cu2+-Dependent PNAzymes Acting as Artificial RNA Restriction Enzymes. MDPI. [Link]

-

Huseby, R. M., et al. (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis Research. [Link]

-

Geyer, A., et al. (2015). Sequence-specific RNA cleavage by PNA conjugates of the metal-free artificial ribonuclease tris(2-aminobenzimidazole). Beilstein Journal of Organic Chemistry. [Link]

-

Hus, K. (2018). Why do I get negative absorbance using Pierce™ Colorimetric Protease Assay Kit. ResearchGate. [Link]

Sources

- 1. Characterization of cathepsin B specificity by site-directed mutagenesis. Importance of Glu245 in the S2-P2 specificity for arginine and its role in transition state stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 4. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Protein-to-DNA Input Exchange for Protease Activity Detection Using CRISPR-Cas12a - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interference in protein assays of biological specimens by vanadyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Z-Arg(NO₂)-pNA

A Guide for Researchers, Scientists, and Drug Development Professionals on the Spontaneous Hydrolysis of a Chromogenic Protease Substrate

Welcome to the Technical Support Center for Z-Arg(NO₂)-pNA (Nα-Z-L-arginine-p-nitroanilide). As Senior Application Scientists, we understand that the success of your research, particularly in the realm of protease activity assays and inhibitor screening, hinges on the reliability and stability of your reagents. A common yet often overlooked issue with chromogenic substrates like Z-Arg(NO₂)-pNA is the potential for spontaneous, non-enzymatic hydrolysis. This phenomenon can lead to elevated background signals, compromising the accuracy and sensitivity of your assays.